molecular formula C12H14O3S B12434026 thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

Cat. No.: B12434026
M. Wt: 238.30 g/mol
InChI Key: AANXOPGCFWCAFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and S-(4-formyl-phenyl) alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

The process is optimized for yield and purity, with continuous monitoring and quality control measures in place.

Scientific Research Applications

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification . The ester group can undergo hydrolysis, releasing the active thiocarbonic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

tert-butyl (4-formylphenyl)sulfanylformate

InChI

InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3

InChI Key

AANXOPGCFWCAFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O

Origin of Product

United States

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